molecular formula C19H13BrOS B14671855 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 51081-76-6

3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B14671855
CAS No.: 51081-76-6
M. Wt: 369.3 g/mol
InChI Key: MRYSXLHSDQIUQV-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

51081-76-6

Molecular Formula

C19H13BrOS

Molecular Weight

369.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C19H13BrOS/c20-16-8-6-15(7-9-16)19-13-11-17(22-19)10-12-18(21)14-4-2-1-3-5-14/h1-13H

InChI Key

MRYSXLHSDQIUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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